Methyl anthracene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

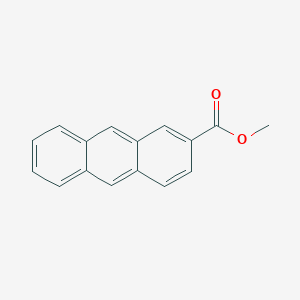

Methyl anthracene-2-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon It is characterized by the presence of a carboxylate group at the second position of the anthracene ring, which is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl anthracene-2-carboxylate typically involves the esterification of anthracene-2-carboxylic acid. One common method is the reaction of anthracene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of this compound and water as a byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and more efficient separation techniques to maximize yield and purity. The use of catalysts and solvents is carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl anthracene-2-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene-2-methanol or other reduced forms.

Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

Methyl anthracene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl anthracene-2-carboxylate is primarily related to its ability to participate in photophysical and photochemical processes. The compound’s conjugated π-system allows it to absorb light and undergo various electronic transitions. These properties make it useful in applications such as light harvesting and molecular sensing .

Comparison with Similar Compounds

Similar Compounds

Anthracene-9-carboxylate: Similar in structure but with the carboxylate group at the ninth position.

Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.

Bianthracene derivatives: Compounds with two anthracene units linked together.

Uniqueness

Methyl anthracene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Biological Activity

Methyl anthracene-2-carboxylate is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has gained attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, antimicrobial, and genotoxic effects, supported by empirical data and case studies.

Chemical Structure and Properties

This compound (C_16H_12O_2) features an anthracene backbone with a carboxylate group at the second position and a methyl ester substituent. This structure contributes to its solubility and interaction with biological targets.

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells. For instance, studies on related anthraquinones demonstrate their ability to induce apoptosis by modulating Bcl-2 family proteins, leading to increased Bax and decreased Bcl-2 levels, which promotes cell death in cancer lines like K562 .

- Cell Cycle Arrest : this compound may cause cell cycle arrest at specific phases, particularly G0/G1, inhibiting proliferation in cancerous cells.

- DNA Interaction : Anthracene derivatives are known to intercalate into DNA, potentially leading to genotoxic effects that can hinder cancer cell replication .

Case Studies

A study highlighted the effects of similar anthracene derivatives on human lung carcinoma cells (CH27), where concentrations around 50 mM resulted in significant cell death . Another investigation reported IC50 values for related compounds against gastric cancer cell lines, indicating potent anticancer activity.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent:

- Bacterial Inhibition : Related anthraquinone derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds tested showed minimum inhibitory concentrations (MICs) as low as 2.5 μM against various bacterial strains .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Genotoxicity and Safety Concerns

Despite its therapeutic potential, this compound raises safety concerns due to possible genotoxic effects:

- Mutagenicity : Studies indicate that certain anthraquinones can induce mutations in bacterial models, suggesting that this compound may possess similar properties .

- DNA Damage : Research has shown that related compounds can cause DNA strand breaks and other forms of genetic damage through mechanisms involving topoisomerase inhibition .

Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Anticancer | Induces apoptosis; causes cell cycle arrest; intercalates DNA |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; low MIC values observed |

| Genotoxicity | Induces mutations; causes DNA damage; potential risks noted in various studies |

Properties

CAS No. |

25308-60-5 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl anthracene-2-carboxylate |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)14-7-6-13-8-11-4-2-3-5-12(11)9-15(13)10-14/h2-10H,1H3 |

InChI Key |

MDRJRJLPUAYVFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.